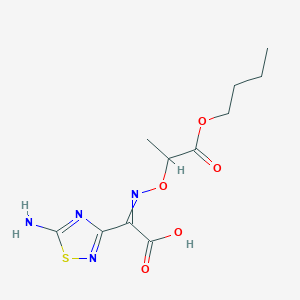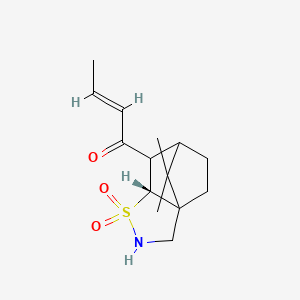![molecular formula C21H26O5 B8210755 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione CAS No. 3567-98-4](/img/structure/B8210755.png)
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
Overview
Description
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione is a complex organic compound with a unique structure that combines elements of furobenzopyran and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzopyran core, followed by functionalization to introduce the oxohexyl and propenyl groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and pressure conditions would be critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-g
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione shares similarities with other furobenzopyran derivatives, which also feature the fused ring system and similar functional groups.
- Furobenzopyran-2,9(3H)-dione : A simpler analog without the additional substituents.
- Tetrahydrofurobenzopyran : Lacks the oxohexyl and propenyl groups but retains the core structure.
Uniqueness
What sets 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo3,2-gbenzopyran-2,9(3H)-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNHBAFFJINCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037193 | |
| Record name | 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-98-4 | |
| Record name | 3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


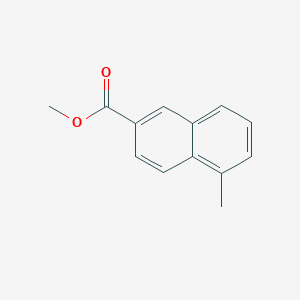
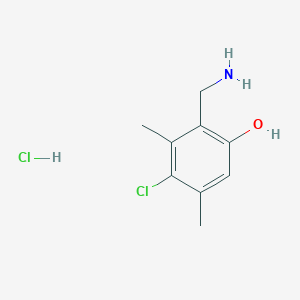
![1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B8210687.png)
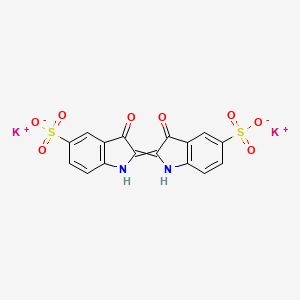
![19-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one](/img/structure/B8210707.png)
![disodium;(3E)-4-oxo-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-1-sulfonate](/img/structure/B8210720.png)
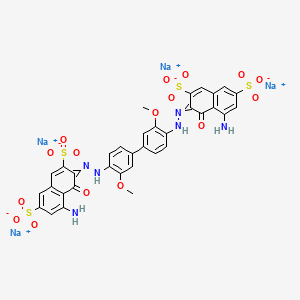
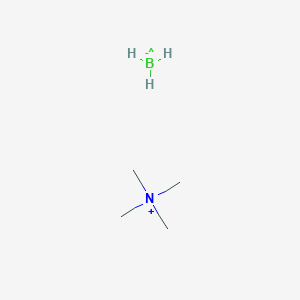
![N'-[[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B8210749.png)
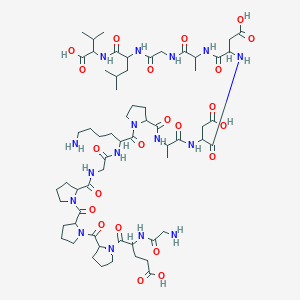
![[(1S,8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8210768.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8210774.png)
